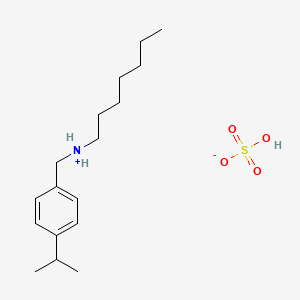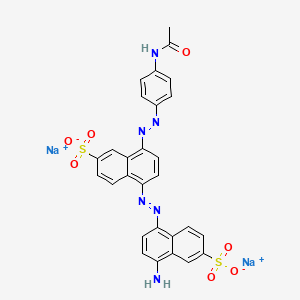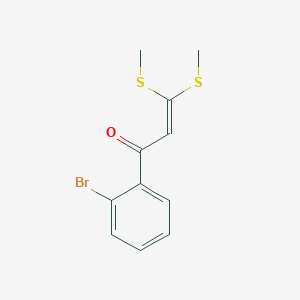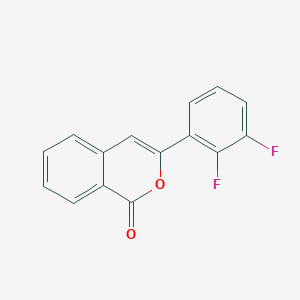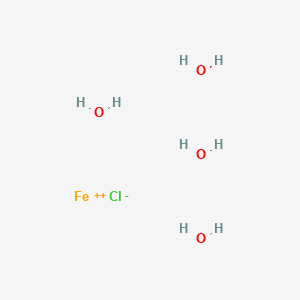
Iron(2+);chloride;tetrahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron(2+);chloride;tetrahydrate, also known as ferrous chloride tetrahydrate, is a chemical compound with the formula FeCl₂·4H₂O. It is a pale green solid that is highly soluble in water. This compound is commonly used in various industrial and laboratory applications due to its reducing properties and its role as a precursor to other iron compounds .
準備方法
Synthetic Routes and Reaction Conditions: Iron(2+);chloride;tetrahydrate can be synthesized by dissolving iron in hydrochloric acid, followed by crystallization from water. The reaction is as follows: [ \text{Fe} + 2\text{HCl} \rightarrow \text{FeCl}_2 + \text{H}_2 ] The resulting ferrous chloride is then crystallized from water to obtain the tetrahydrate form .
Industrial Production Methods: In industrial settings, ferrous chloride is often produced as a byproduct of steel production. The waste hydrochloric acid from steel pickling processes reacts with iron to form ferrous chloride. This solution is then concentrated and crystallized to obtain the tetrahydrate form .
Types of Reactions:
Oxidation: this compound can be oxidized to iron(3+) chloride in the presence of oxidizing agents. [ \text{4FeCl}_2 + \text{O}_2 + 4\text{HCl} \rightarrow 4\text{FeCl}_3 + 2\text{H}_2\text{O} ]
Reduction: It acts as a reducing agent in various chemical reactions, reducing other compounds while itself being oxidized to iron(3+) chloride.
Substitution: It can undergo substitution reactions where the chloride ions are replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, chlorine, and other halogens.
Reducing Agents: Hydrogen gas, carbon monoxide.
Solvents: Water, methanol, and other polar solvents.
Major Products Formed:
Iron(3+) chloride (FeCl₃): Formed during oxidation reactions.
Iron complexes: Formed during substitution reactions with various ligands.
科学的研究の応用
Iron(2+);chloride;tetrahydrate has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent in the synthesis of various iron complexes and as a precursor to other iron compounds.
Biology: Employed in studies related to iron metabolism and its role in biological systems.
Medicine: Investigated for its potential use in iron supplementation and treatment of iron-deficiency anemia.
Industry: Utilized in wastewater treatment as a flocculating agent and in the dyeing industry as a mordant
作用機序
The mechanism of action of iron(2+);chloride;tetrahydrate primarily involves its ability to donate electrons, making it an effective reducing agent. In biological systems, it participates in redox reactions, playing a crucial role in cellular respiration and oxygen transport. The compound interacts with various molecular targets, including enzymes and proteins involved in iron metabolism .
類似化合物との比較
Iron(3+) chloride (FeCl₃): A common oxidizing agent with different chemical properties.
Iron(2+) sulfate (FeSO₄): Another iron(2+) compound used in similar applications but with different solubility and reactivity.
Iron(2+) bromide (FeBr₂): Similar in structure but with bromide ions instead of chloride.
Uniqueness: Iron(2+);chloride;tetrahydrate is unique due to its high solubility in water and its ability to form stable tetrahydrate crystals. Its reducing properties and versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
特性
分子式 |
ClFeH8O4+ |
|---|---|
分子量 |
163.36 g/mol |
IUPAC名 |
iron(2+);chloride;tetrahydrate |
InChI |
InChI=1S/ClH.Fe.4H2O/h1H;;4*1H2/q;+2;;;;/p-1 |
InChIキー |
WTPDOLWWPWJHPI-UHFFFAOYSA-M |
正規SMILES |
O.O.O.O.[Cl-].[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(benzyl)-6-ethoxy-7-methoxy-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B13773215.png)
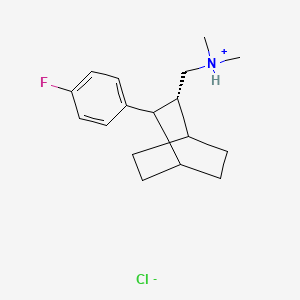
![3-Amino-3-[2-(4-ethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13773225.png)
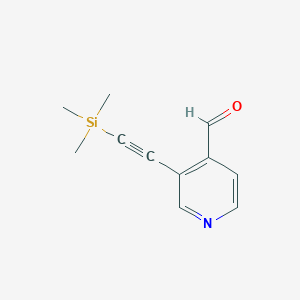
![Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4,6-trichlorophenyl)hydrazino]acrylate](/img/structure/B13773237.png)
![[1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene](/img/structure/B13773244.png)


